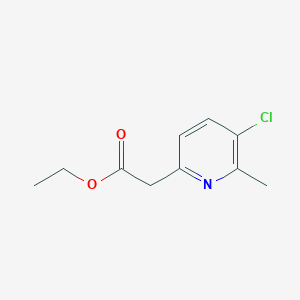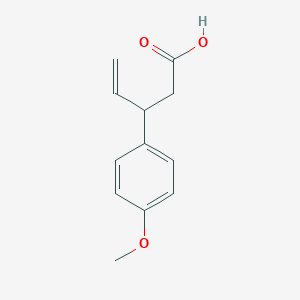![molecular formula C12H19NO3 B2888260 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224133-38-2](/img/structure/B2888260.png)
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of enone derivatives. It has been used extensively in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various molecular targets, such as enzymes, receptors, and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. Moreover, it has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity towards specific molecular targets. Additionally, it is relatively easy to synthesize and modify, which allows for the development of new derivatives with improved properties. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one. One direction is the optimization of its pharmacological properties, such as its solubility, stability, and bioavailability. Another direction is the exploration of its potential applications in different fields, such as nanotechnology and biomedicine. Furthermore, the elucidation of its mechanism of action and molecular targets may lead to the discovery of new therapeutic targets and drug candidates.
Synthesis Methods
The synthesis of 1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 3-(oxolan-2-ylmethyl)morpholine with acetylacetone in the presence of a base catalyst. The reaction proceeds via a Michael addition followed by an elimination reaction to yield the desired product. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It has been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, it has been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
1-[3-(oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-12(14)13-5-7-15-9-10(13)8-11-4-3-6-16-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDPLBIQCPYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

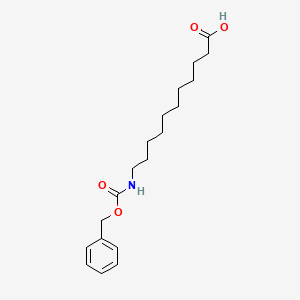
![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)
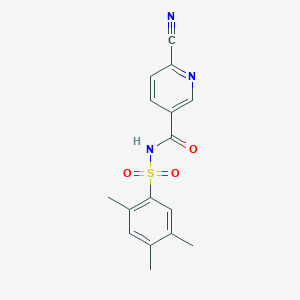

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)
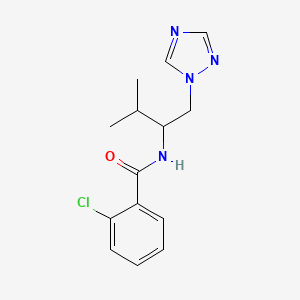
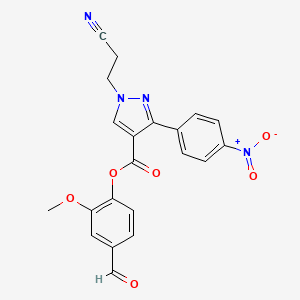
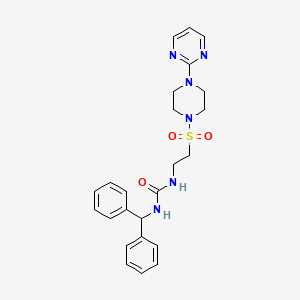

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)


